Ascorbigen A
Description
The Significance of Indole-Derived Compounds in Plant Biochemistry
Indole (B1671886) and its derivatives represent a significant class of compounds in plant biochemistry, playing crucial roles in various physiological processes. The indole ring structure serves as a fundamental scaffold for the biosynthesis of numerous plant metabolites. frontiersin.orgnih.govnrfhh.com One of the most well-known indole-derived plant compounds is indole-3-acetic acid (IAA), a primary auxin that regulates essential plant functions such as cell elongation, root development, and responses to environmental stimuli like light and gravity. frontiersin.orgnih.govcreative-proteomics.com
Beyond their hormonal roles, indole derivatives are also integral to plant defense mechanisms. They can act against herbivores and pathogens, contributing to the plant's innate immunity. frontiersin.orgnih.govnrfhh.commeddocsonline.org This defensive capacity stems from their ability to interfere with the life cycles of pests and microorganisms. meddocsonline.org Indole compounds can function as volatile signals, attracting pollinators or signaling damage, and can also be converted into non-volatile deterrents. meddocsonline.org The structural versatility of indole derivatives allows them to interact with various molecular targets within biological systems, highlighting their importance in plant adaptation and survival. nrfhh.com
Historical Context of Ascorbigen (B190622) A Discovery and Structural Elucidation
The investigation into Ascorbigen A originated from observations of a form of "bound" ascorbic acid in extracts from crushed cabbage. researchgate.net Early research in the 1950s began to explore this component of complex mixtures found in Brassica vegetables. researchgate.net A well-defined compound, later identified as Ascorbigen, was subsequently isolated from fresh cabbage juice. researchgate.net
A key step in understanding this compound's formation was the identification of indole-3-ylmethylglucosinolate, also known as glucobrassicin (B1234704), as its precursor. researchgate.netgeomar.denih.govresearchgate.net Glucobrassicin is a type of glucosinolate commonly found in Brassica plants. Upon disruption of plant tissue, such as during cutting or chewing, endogenous myrosinase enzymes hydrolyze glucobrassicin, yielding indole-3-carbinol (B1674136). researchgate.netgeomar.denih.govresearchgate.net this compound is then formed through a spontaneous reaction between this indole-3-carbinol and L-ascorbic acid (Vitamin C). researchgate.netresearchgate.net
The chemical structure of this compound was elucidated by Kiss and Neukom, who identified it as 2-C-(indol-3-ylmethyl)xylo-3-hexulofuranosonic acid γ-lactone. researchgate.net Its molecular formula is C₁₅H₁₅NO₆. nih.govphytohub.eu This structural determination confirmed the compound's unique composition, linking an indole moiety to a derivative of ascorbic acid. researchgate.netphytohub.eu
Current Status of this compound Research within Phytochemistry
Current research on this compound within phytochemistry continues to focus on its occurrence, formation, and potential roles in plants. This compound is recognized as a major indole-derived compound in Brassica vegetables and is considered a breakdown product of glucobrassicin autolysis. researchgate.netresearchgate.net Its formation is known to be influenced by factors such as pH and temperature, in addition to the enzymatic hydrolysis of glucobrassicin induced by plant tissue disruption. researchgate.netgeomar.denih.gov
Studies have investigated the presence of this compound in different developmental stages of plants, demonstrating its formation as early as the primary leaf stage in cabbage. researchgate.netakjournals.com The concentration of this compound can vary significantly between different Brassica species and cultivars, influenced by the initial levels of its precursors, glucobrassicin and L-ascorbic acid. researchgate.netresearchgate.net For instance, the amount of this compound in homogenized white cabbage has been found to be comparable to that in cauliflower and higher than in Chinese cabbage and broccoli. researchgate.net
Analytical methods such as High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to identify, quantify, and study the structure of this compound and its related compounds in plant matrices. researchgate.netresearchgate.netakjournals.comresearchgate.net
Research findings suggest that this compound may play a part in the metabolism of indole growth substances in Brassicaceae. researchgate.net Furthermore, its presence and formation upon tissue damage have led to the hypothesis that ascorbigens, including this compound, may participate in the resistance mechanisms of plants and could be considered phytoalexin-like compounds, although further research is needed to fully establish these roles. researchgate.netakjournals.com
Detailed research findings highlight the varying concentrations of this compound and its precursors in different Brassica vegetables. A study analyzing four important vegetable crops in the Brassica genus found varying levels of glucobrassicin, L-ascorbic acid, and this compound. researchgate.net
| Brassica Vegetable | Glucobrassicin Content (mg kg⁻¹) | L-Ascorbic Acid Content (mg kg⁻¹) | This compound Content (mg kg⁻¹) (in homogenized samples) |
| White Cabbage | 25-142 | 110-840 | 7-18 |
| Cauliflower | - | - | Comparable to white cabbage |
| Chinese Cabbage | - | - | Lower than white cabbage |
| Broccoli | - | - | Lower than white cabbage |
Note: Data compiled from research findings researchgate.netresearchgate.net. Ranges indicate variability observed in studies.
The study of this compound remains an active area within phytochemistry, contributing to a deeper understanding of the complex chemical interactions and metabolic pathways present in plants, particularly within the economically important Brassica family.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,3aR,6S,6aS)-3,6,6a-trihydroxy-6-(1H-indol-3-ylmethyl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c17-11-7-21-15(20)12(11)22-13(18)14(15,19)5-8-6-16-10-4-2-1-3-9(8)10/h1-4,6,11-12,16-17,19-20H,5,7H2/t11-,12+,14+,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSJCIOTCFHSIT-MXYBEHONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@](O1)([C@](C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031067 | |
| Record name | Ascorbigen A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26676-89-1 | |
| Record name | Ascorbigen A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026676891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ascorbigen A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASCORBIGEN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F6RSB028Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ascorbigen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029839 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Distribution of Ascorbigen a in Biological Systems
Prevalence in Brassica Species
Brassica vegetables are a significant dietary source of ascorbigen (B190622) A. The compound's presence and concentration can vary depending on the specific vegetable, cultivar, and developmental stage.
Distribution Across Various Brassica Vegetables (e.g., Cabbage, Broccoli, Cauliflower, Chinese Cabbage, Brussels Sprouts, Kohlrabi)
Ascorbigen A is widely distributed among various Brassica vegetables researchgate.netakjournals.com. It has been identified as a major breakdown product of glucosinolates in white cabbage, and its presence has also been reported in broccoli, cauliflower, and Brussels sprouts researchgate.netresearchgate.netmdpi.com. Kohlrabi is another Brassica species where this compound has been detected akjournals.com. Chinese cabbage also contains this compound precursors like glucobrassicin (B1234704) and L-ascorbic acid researchgate.net.
Quantification of Endogenous this compound Levels in Brassica Matrices
Quantitative analysis has revealed significant variations in the endogenous levels of this compound across different Brassica species and even among different cultivars within the same species akjournals.com. Studies employing methods such as overpressured-layer chromatography (OPLC) and high-performance liquid chromatography (HPLC) have been used for the determination of this compound in plant extracts akjournals.comresearchgate.netresearchgate.net.
One study using OPLC reported this compound levels ranging from 4.52 to 26.81 mg kg⁻¹ in various Brassica species, with the highest endogenous level observed in broccoli (26.81 mg kg⁻¹) akjournals.com. Another study using HPLC to determine this compound in homogenized Brassica vegetables found amounts between 7 mg kg⁻¹ and 18 mg kg⁻¹ in white cabbage, cauliflower, Chinese cabbage, and broccoli researchgate.netresearchgate.net. The amount of ascorbigen in homogenized white cabbage was found to be comparable to that in cauliflower and higher than in Chinese cabbage and broccoli in one investigation researchgate.netmdpi.com.
Here is a table summarizing some reported this compound levels in fresh Brassica vegetables:
| Brassica Vegetable | This compound Level (mg kg⁻¹) | Method | Source |
| Broccoli (variety Marathon) | 26.81 | OPLC | akjournals.com |
| Kohlrabi (variety Azur star) | 4.52 | OPLC | akjournals.com |
| White Cabbage (homogenized) | 7 - 18 | HPLC | researchgate.netresearchgate.net |
| Cauliflower (homogenized) | 7 - 18 | HPLC | researchgate.netresearchgate.net |
| Chinese Cabbage (homogenized) | 7 - 18 | HPLC | researchgate.netresearchgate.net |
| Broccoli (homogenized) | 7 - 18 | HPLC | researchgate.netresearchgate.net |
Note: The levels in homogenized samples represent the potential for this compound formation upon tissue disruption, which activates the myrosinase enzyme.
Influence of Cultivar and Developmental Stage on this compound Content in Plants
Both cultivar and developmental stage can influence the this compound content in Brassica plants researchgate.netmdpi.comakjournals.comontosight.ainih.govuni.lu. Variations in glucosinolate content, the precursors to this compound, are known to occur between different cultivars and depend on factors such as the type of tissue and developmental stage mdpi.com.
Research on cabbage has shown that this compound is already formed in the early primary leaf stage of development, in contrast to the cotyledon stage where it was not detected akjournals.comresearchgate.net. This suggests that the capacity for this compound formation develops as the plant matures akjournals.comresearchgate.net.
Differences in this compound content have been observed among different cultivars of cabbage akjournals.com. For example, in one study, the this compound content in different cultivars of cabbage varied between 4.52 and 26.81 mg kg⁻¹ akjournals.com. The proportion of glucobrassicin and neoglucobrassicin, which are precursors to this compound and 1'-methylascorbigen (B1210887) respectively, can vary significantly in cauliflower cultivars with different susceptibilities to pathogens, suggesting a link between these compounds and plant defense mechanisms akjournals.com.
Studies on Chinese cabbage sprouts at different growth stages (seedlings, cotyledons and two leaves, four leaves, six leaves, or ten leaves) have shown that the concentration of L-ascorbic acid, a component in this compound formation, varies with the developmental stage nih.gov. Seedlings contained more vitamin C than older plants nih.gov. While this study focused on vitamin C and phenolics, it highlights that the developmental stage impacts the levels of compounds involved in this compound synthesis.
Detection in Fermented Plant Products
This compound has been detected in fermented plant products, particularly those derived from Brassica vegetables researchgate.netresearchgate.netcgl.org.cn. Sauerkraut, which is produced by the lactic acid fermentation of cabbage, is a notable example where this compound is present researchgate.netdiet-health.inforesearchgate.net. The fermentation process can influence the levels of this compound and its precursors researchgate.netdiet-health.inforesearchgate.net.
During sauerkraut fermentation, glucobrassicin degradation can increase, leading to the formation of this compound researchgate.net. Some research indicates that this compound is considered a predominant glucosinolate hydrolysis product in fermented cabbage researchgate.net. The level of ascorbigen in sauerkraut has been reported to vary depending on factors such as starter cultures and fermentation conditions researchgate.net. Higher glucobrassicin content in the fresh cabbage and lower salt concentrations during fermentation have been associated with higher ascorbigen content in sauerkraut researchgate.net.
Kimchi, another fermented cabbage product, has also been shown to contain this compound agrifoodscience.comnih.gov. Fermented cabbage products like sauerkraut and kimchi are considered good sources of bioactive compounds, including this compound researchgate.netagrifoodscience.comnih.gov.
Here is a table showing some data related to this compound or related compounds in fermented cabbage products:
| Fermented Product | Compound Measured | Level | Notes | Source |
| Sauerkraut | Ascorbigen | 6.5 to 16 µmol/100 g | Depends on starter cultures and fermentation conditions | researchgate.net |
| Sauerkraut | Ascorbigen | 109.0 µmol/100 g dw | Low-sodium (0.5% NaCl), winter cabbage, natural fermentation (7 days) | researchgate.net |
| Sauerkraut | Ascorbigen | 2.4–5.5 mg per 100 g fresh weight | Major component in extracts | researchgate.netresearchgate.net |
| Kimchi (Chinese cabbage) | Ascorbic acid | 77.42 mg/100 g d.w. | agrifoodscience.comagrifoodscience.com | |
| Kimchi (Chinese cabbage) | Ascorbic acid | 19.40 to 50.64 mg/100 g fresh weight | Highest content in Chinese cabbage kimchi (A) | nih.gov |
Note: Some data refer to ascorbic acid content in fermented products, which is a precursor to this compound and its levels can be influenced by fermentation.
Biosynthesis and Enzymatic Formation Pathways of Ascorbigen a
Precursor Identification and Biotransformation Pathways
The biosynthesis of Ascorbigen (B190622) A involves the transformation of a primary precursor through a series of steps, culminating in a reaction with a crucial co-reactant.
Glucobrassicin (B1234704) as the Primary Precursor to Ascorbigen A
The primary precursor to this compound is glucobrassicin, a type of glucosinolate abundant in Brassica vegetables. nih.govwikipedia.org Glucosinolates are secondary plant metabolites that are part of the plant's defense mechanism. frontiersin.orgnih.gov Glucobrassicin itself is synthesized from tryptophan. wikipedia.org
L-Ascorbic Acid (Vitamin C) as a Co-Reactant
L-Ascorbic acid, commonly known as Vitamin C, acts as a crucial co-reactant in the final stage of this compound formation. nih.govtandfonline.com It reacts with an intermediate product generated from the enzymatic hydrolysis of glucobrassicin to yield this compound. nih.govtandfonline.com
Enzymatic Hydrolysis Mechanism
The formation of this compound is fundamentally dependent on the enzymatic hydrolysis of glucobrassicin, a process catalyzed by myrosinase. nih.gov
Role of Myrosinase (Thioglucoside Glucohydrolase, EC 3.2.3.1)
Myrosinase, a thioglucoside glucohydrolase (EC 3.2.3.1), is the enzyme responsible for initiating the breakdown of glucobrassicin. nih.govfrontiersin.org This enzyme is activated when plant tissue is damaged, bringing it into contact with its glucosinolate substrates. nih.gov Myrosinase hydrolyzes the thioglucosidic bond of glucobrassicin. frontiersin.orgnih.gov
Formation of Indole-3-Carbinol (B1674136) (I3C) as an Intermediate
The enzymatic hydrolysis of glucobrassicin by myrosinase produces unstable intermediates, including 3-indolylmethylisothiocyanate. tandfonline.com This unstable intermediate then spontaneously decomposes to form, predominantly, indole-3-carbinol (I3C). tandfonline.comfrontiersin.orgnih.gov Indole-3-carbinol is a key intermediate in the pathway to this compound. nih.gov
Myrosinase-Ascorbate Interaction in the Catalytic Mechanism
Myrosinase activity is strongly activated by L-ascorbic acid. nih.govnih.gov Ascorbate (B8700270) binds to a site on the myrosinase enzyme that is distinct from the glucose-binding site but overlaps with the aglycon-binding site. nih.gov This suggests that ascorbate's activation role occurs during the second step of catalysis, specifically the hydrolysis of the glycosyl enzyme intermediate. nih.gov High-resolution X-ray crystallography studies have shown that ascorbate can act as a catalytic base, facilitating the hydrolysis by activating a water molecule. nih.govnih.govcapes.gov.br This interaction highlights the crucial role of L-ascorbic acid not just as a co-reactant in the final step of this compound formation, but also as an activator of the myrosinase enzyme responsible for generating the indole (B1671886) intermediate. nih.govnih.gov
Spontaneous Condensation Reactions
The formation of this compound involves spontaneous condensation reactions that occur after the enzymatic breakdown of its precursor.
Reaction of Indole-3-Carbinol with L-Ascorbic Acid
This compound is formed by a spontaneous reaction between indole-3-carbinol (I3C) and L-ascorbic acid (Vitamin C). researchgate.netresearchgate.nettandfonline.comnih.govnih.gov This reaction occurs following the enzymatic hydrolysis of glucobrassicin by myrosinase, which yields I3C as an unstable intermediate. researchgate.netresearchgate.nettandfonline.comnih.govnih.gov The spontaneous condensation of I3C with L-ascorbic acid leads to the formation of ascorbigen. researchgate.netresearchgate.nettandfonline.comnih.govnih.gov This process is influenced by factors such as pH and temperature. researchgate.netnih.gov For instance, in the context of sauerkraut fermentation, as the pH decreases, I3C reacts nonenzymatically with ascorbic acid to produce ascorbigen. researchgate.net Laboratory-scale synthesis of ascorbigen also involves the condensation of I3C with ascorbic acid under acidic conditions, achieving yields up to 78% in optimized setups. This reaction can be carried out by dissolving I3C and ascorbic acid in an acetate (B1210297) buffer at a specific pH, such as pH 5.0, and stirring the mixture.
Consideration of Direct C-Alkylation Mechanisms
This compound is described as being formed by direct C-alkylation of ascorbic acid by (3-indolyl)-methyl intermediates under physiological conditions. researchgate.netresearchgate.net This mechanism involves the reaction between ascorbic acid and indole-3-carbinol, particularly in acidic environments. The formation of ascorbigen represents a rare example of direct C-alkylation of non-protected ascorbic acid by these indole intermediates. researchgate.net
Investigation of Biosynthesis Regulation in Planta
The biosynthesis of this compound in plants is influenced by various factors, including the availability of precursors and the plant's metabolic pathways.
Exogenous Precursor Application Studies (e.g., Tryptophan)
Studies involving the exogenous application of tryptophan, a precursor of glucobrassicin, have shown an increase in ascorbigen biosynthesis in plants. For example, injecting kohlrabi bulbs with a 10 mM tryptophan solution elevated ascorbigen levels by 230% within 72 hours. This suggests that the availability of tryptophan can directly impact the accumulation of this compound in plant tissues. The protocol for precursor enhancement involves infusing vegetable tissue with a tryptophan solution and allowing for metabolic conversion over a period of incubation.
Data from exogenous tryptophan application studies:
| Tryptophan Concentration (mM) | Ascorbigen Increase (%) |
| 5 | 150 ± 12 |
| 10 | 230 ± 18 |
| 20 | 195 ± 15 |
| Data reflects mean ± SD (n=3). |
Genetic Approaches to Glucosinolate Metabolism and this compound Accumulation
Genetic approaches are employed to investigate the link between glucosinolate metabolism and this compound accumulation. This involves studying genes related to glucosinolate biosynthesis and breakdown. Genetic strategies can include knockout or overexpression of genes linked to glucosinolate metabolism in model plants like Arabidopsis to observe the effect on ascorbigen accumulation. This allows researchers to understand the specific enzymatic steps and regulatory mechanisms within the glucosinolate pathway that influence the final production of this compound.
Metabolism and Chemical Transformations of Ascorbigen a in Biological and Model Systems
Acid-Catalyzed Degradation Pathways
Under acidic conditions, such as those found in the stomach, Ascorbigen (B190622) A undergoes degradation, yielding several key products. researchgate.netresearchgate.netnih.govbasicmedicalkey.comnih.gov
Release of L-Ascorbic Acid
One of the primary outcomes of Ascorbigen A degradation in an acidic medium is the release of L-ascorbic acid. researchgate.netresearchgate.netnih.govbasicmedicalkey.com This process contributes to the pool of free ascorbic acid, and this compound has been suggested to act as a source of ascorbic acid in vivo, although only a portion of the bound ascorbic acid may be utilized in this manner. tandfonline.comtandfonline.com
Formation of Methylideneindolenine
Acidic degradation of this compound also leads to the formation of methylideneindolenine (also referred to as methyleneindole or 3-methyl-2-methylideneindole). researchgate.netresearchgate.netnih.govbasicmedicalkey.com This compound is a product of the transformation affecting the indole (B1671886) moiety of this compound. researchgate.net
Generation of Indole-3-Aldehyde during Radical Scavenging
The indole moiety of this compound contributes to its ability to scavenge radicals, particularly in assays like the ABTS radical cation scavenging assay. researchgate.nettandfonline.comtandfonline.com During this process, indole-3-aldehyde is generated as one of the final reaction products. researchgate.nettandfonline.comtandfonline.com This suggests a mechanism where the indole part of the molecule is involved in neutralizing free radicals, leading to the formation of indole-3-aldehyde. tandfonline.comtandfonline.com
Formation of Indolo[3,2-b]-Carbazole under Acidic Conditions
Indolo[3,2-b]-carbazole (ICZ) is another product formed from this compound under acidic conditions, particularly in environments simulating gastric juice. nih.goviarc.fr This compound is considered an important transformation product and has been noted for its binding affinity to the Ah receptor. nih.gov Studies have shown that significantly more indolo[3,2-b]-carbazole can be formed from this compound compared to indole-3-carbinol (B1674136) under similar acidic conditions in vitro. iarc.fr
Alkaline-Induced Transformations
In alkaline conditions, this compound undergoes different transformation pathways compared to acidic environments. researchgate.netresearchgate.netnih.govbasicmedicalkey.com
Formation of 1-Deoxy-1-(3-indolyl)-α-L-sorbopyranose
Under alkaline conditions, the degradation of this compound results in the formation of 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose. researchgate.netresearchgate.netnih.govbasicmedicalkey.com This transformation involves changes in the carbohydrate moiety of the this compound molecule. researchgate.netnih.gov Alongside 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose, other related derivatives such as 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose may also be formed in alkaline media. researchgate.netresearchgate.netnih.govbasicmedicalkey.comnih.gov These compounds have been identified as abundant products of this compound transformations in vivo and in serum in vitro. researchgate.net
Table 1: Key Transformation Products of this compound
| Transformation Condition | Key Products Formed |
| Acidic | L-Ascorbic Acid, Methylideneindolenine, Indole-3-Aldehyde, Indolo[3,2-b]-Carbazole |
| Alkaline | 1-Deoxy-1-(3-indolyl)-α-L-sorbopyranose, 1-Deoxy-1-(3-indolyl)-α-L-tagatopyranose |
Formation of 1-Deoxy-1-(3-indolyl)-α-L-tagatopyranose
In alkaline conditions, the degradation of this compound results in the formation of 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose. nih.govresearchgate.netbasicmedicalkey.com This transformation occurs alongside the formation of 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose. nih.govresearchgate.netbasicmedicalkey.com
In Vivo Metabolite Identification
This compound and its metabolites have been detected and characterized in biological fluids following the consumption of Brassica vegetables. tandfonline.comnih.govresearchgate.net
Detection of this compound and its Metabolites in Biological Fluids (e.g., Plasma, Urine)
This compound has been observed as a metabolite in human plasma and urine after dietary intake of broccoli. tandfonline.comnih.gov Targeted metabolomic analysis using high-resolution accurate mass spectrometry has enabled the detection of glucosinolate metabolites, including this compound and methoxyl ascorbigen, in human urine and plasma. nih.gov In a human study involving the consumption of uncooked broccoli florets, this compound was detected in urine samples, with peak concentrations observed 2-4 hours after consumption. nih.gov It was also identified in plasma, reaching peak concentrations at 3 hours. nih.gov While this compound was detected at very low concentrations in some blank urine samples prior to broccoli intake, its concentration significantly increased after consumption. nih.gov
Characterization of Methoxyl Ascorbigen and Hydroxyl-Ascorbigen Metabolites
Metabolites from methoxyl-indole glucosinolates, specifically methoxyl ascorbigen (MABG), have been reported for the first time following broccoli consumption. nih.gov Based on the chemical structure of indole metabolites from glucobrassicin (B1234704), it is deduced that methoxyl glucosinolates yield metabolites such as methoxyl indole-3-carbinol, methoxyl-indole-3-carboxaldehyde, methoxyl-indole-3-carboxylic acid, and methoxyl-ascorbigen. nih.gov Similar to glucobrassicin metabolites, these methoxyl metabolites reached peak concentrations in urine at 4-6 hours, with MABG showing the highest concentration. nih.gov In plasma, MABG was detected with peak concentrations at 3 hours. nih.gov
Hydroxyl-ascorbigen (HABG) metabolites have also been reported and may originate from hydroxy glucosinolates in broccoli or be produced through the oxidation of this compound. nih.govresearchgate.net
Interactions with Other Indole Derivatives in Metabolic Contexts
This compound is related to other indole derivatives found in Brassica vegetables and can be involved in conversions with them.
Co-occurrence and Conversion with Indole-3-Carbinol and 3,3'-Diindolylmethane (B526164)
This compound co-occurs with indole-3-carbinol (I3C) and 3,3'-Diindolylmethane (DIM) in Brassica vegetables. researchgate.netbasicmedicalkey.comnih.govresearchgate.net I3C is a precursor to this compound, reacting spontaneously with L-ascorbic acid. nih.govresearchgate.netbasicmedicalkey.comnih.gov I3C is also known to undergo acid-catalyzed condensation reactions, particularly in the stomach, to form various oligomers, including the major in vivo product, 3,3'-diindolylmethane (DIM). researchgate.netoregonstate.eduannualreviews.org
Studies have shown the conversion between these compounds. For instance, during the boiling of fermented cabbage, a decrease in this compound content was observed, accompanied by an increase in indole-3-carbinol and a drastic increase in 3,3'-diindolylmethane, which is a condensation product of indole-3-carbinol. nih.govresearchgate.net This suggests that this compound can break down to I3C, which then converts to DIM, even within the plant tissue during processing. nih.govresearchgate.net At neutral pH, I3C is the predominant species formed from glucobrassicin hydrolysis and is then slowly transformed into DIM. annualreviews.org
Biological Activities and Mechanistic Studies of Ascorbigen a
Enzyme Induction and Modulation of Xenobiotic Metabolism
Ascorbigen (B190622) A has been shown to influence the expression and activity of enzymes involved in the metabolism of foreign compounds (xenobiotics). This modulation is a key aspect of its biological activity, affecting both Phase I and Phase II detoxification pathways.
Ascorbigen A has demonstrated the ability to induce the activity of Cytochrome P450 1A1 (CYP1A1), a crucial Phase I enzyme. In a study using murine hepatoma (Hepa 1c1c7) cells, this compound was shown to induce the activity of 7-ethoxyresorufin (B15458) O-deethylase (EROD), a marker for CYP1A1 activity, in a concentration-dependent manner. examine.com The maximum induction was observed at a concentration of 700 microM. examine.com After a 24-hour treatment, the induction by this compound reached 7% of the maximal activity induced by the potent inducer indolo[3,2-b]carbazole (B1211750) (ICZ). examine.com Interestingly, the CYP1A1 activity continued to increase for up to 72 hours. examine.com The mechanism of this induction involves the aryl hydrocarbon receptor (AhR), as this compound increased the activity of a reporter gene containing a dioxin-responsive element. examine.com It was also observed that this compound could be transformed into a compound with similar chromatographic properties to ICZ in the cell culture medium. examine.com
While this compound is found in cruciferous vegetables, which are known to be inducers of CYP1A2, direct studies detailing the specific induction of CYP1A2 by isolated this compound are not extensively documented in the reviewed literature. nih.gov
Table 1: Effect of this compound on CYP1A1 Activity
| Cell Line | Concentration of this compound | Duration of Treatment | Observed Effect on CYP1A1 Activity |
|---|---|---|---|
| Murine Hepatoma (Hepa 1c1c7) | 700 microM | 24 hours | Maximum induction of EROD activity. examine.com |
This compound has been identified as an inducer of Phase II detoxification enzymes, which play a critical role in protecting cells from xenobiotics and oxidative stress. nih.gov A key enzyme in this pathway is NAD(P)H:quinone oxidoreductase 1 (NQO1). Studies have shown that this compound can elevate both the mRNA levels and the enzymatic activity of NQO1. nih.govnih.gov
In cultured human liver cells (HepG2), incubation with this compound at concentrations ranging from 3 to 100 micromol/l resulted in an increase in NQO1 mRNA levels of up to 100% compared to control cells. nih.govnih.gov This was accompanied by an elevation in NQO1 enzyme activity of up to 20%. nih.govnih.gov In vivo studies in rats that received 5 mg/day of this compound for 7 days confirmed these findings, showing a 90% increase in NQO1 mRNA and a 40% increase in enzyme activity in the liver compared to the control group. nih.govnih.gov These results indicate that this compound is a moderate inducer of NQO1. nih.gov
The induction of Glutathione (B108866) S-Transferases (GSTs) by compounds found in Brassica vegetables is a recognized phenomenon. mdpi.com GSTs are a family of enzymes that catalyze the conjugation of glutathione to a wide range of electrophilic compounds, thereby facilitating their detoxification and excretion. mdpi.com While diets rich in brassica vegetables have been shown to increase GST activity, specific studies quantifying the direct inductive effect of isolated this compound on Glutathione Transferase activity are not as prevalent in the current body of research. mdpi.com
The induction of NQO1 by this compound appears to be regulated at the transcriptional level. nih.gov Research indicates that the increase in NQO1 enzyme activity is preceded by a significant rise in its mRNA levels in both cell culture and animal models. nih.govnih.gov In HepG2 cells, a dose-dependent increase in NQO1 mRNA was observed with this compound treatment. nih.govnih.gov Similarly, in rats treated with this compound, a substantial increase in hepatic NQO1 mRNA was detected. nih.govnih.gov
It is noteworthy that the observed increase in NQO1 enzyme activity was not directly proportional to the increase in mRNA levels. researchgate.net For instance, in HepG2 cells, a 100% increase in mRNA corresponded to a 20% increase in activity, while in rats, a 90% mRNA increase led to a 40% activity increase. nih.govnih.govresearchgate.net This suggests the involvement of post-transcriptional regulatory mechanisms in the modulation of NQO1 activity in response to this compound treatment. researchgate.net
Table 2: Effect of this compound on NQO1 Expression and Activity
| Model System | This compound Concentration/Dose | Duration | Effect on NQO1 mRNA | Effect on NQO1 Enzyme Activity |
|---|---|---|---|---|
| Human Liver Cells (HepG2) | 3-100 micromol/l | Not specified | Up to 100% increase. nih.govnih.gov | Up to 20% increase. nih.govnih.gov |
Antioxidant Mechanisms
This compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and the chemical characteristics of its indole (B1671886) moiety.
The antioxidant capacity of this compound has been evaluated using various assays. It has shown stronger activity than ascorbic acid in scavenging ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cations. nih.govberkeley.edu However, it displayed no significant activity in scavenging DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals or galvinoxyl radicals. nih.gov
In assays using more physiologically relevant radicals, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)-derived peroxyl radicals, this compound demonstrated much stronger antioxidant activity compared to both ascorbic acid and Trolox, a water-soluble analog of vitamin E. nih.govberkeley.edu This was observed in both the oxygen radical absorbance capacity (ORAC) assay and an oxidative hemolysis inhibition assay. nih.gov In some in vitro tests, ascorbic acid appeared to be a more potent free radical scavenger, yet in cultured human keratinocytes, this compound was more effective at counteracting cytotoxicity induced by tert-butylhydroperoxide. consensus.app
The indole component of the this compound molecule plays a crucial role in its radical-scavenging activity. mdpi.com In the ABTS radical cation scavenging assay, the indole moiety of this compound was found to contribute to the radical scavenging process, leading to the formation of indole-3-aldehyde as one of the final reaction products. mdpi.comnih.govberkeley.edu This finding suggests that the antioxidant activity of this compound is not solely dependent on the ascorbic acid part of the molecule but is significantly influenced by the indole group. mdpi.com
Table 3: Radical Scavenging Activity of this compound
| Radical Species | Assay Method | Comparative Activity |
|---|---|---|
| ABTS radical cation | ABTS scavenging assay | Stronger than ascorbic acid. nih.govberkeley.edu |
| DPPH radical | DPPH scavenging assay | No significant activity. nih.gov |
| Galvinoxyl radical | Galvinoxyl scavenging assay | No significant activity. nih.gov |
Modulation of Oxidative Stress in Cellular Models
This compound has demonstrated notable cytoprotective effects against oxidative stress in cellular models, particularly in human keratinocytes. In studies investigating its antioxidant capacity, this compound has been shown to effectively counteract cytotoxicity induced by oxidative agents such as tert-butylhydroperoxide. scispace.com Research indicates that while ascorbic acid alone may not exhibit a protective activity against this specific oxidant, this compound significantly reduces its harmful effects. scispace.com
A key mechanism in its modulation of oxidative stress is the inhibition of lipid peroxidation. scispace.com In human keratinocytes treated with this compound, a discernible decrease in tert-butylhydroperoxide-induced lipid peroxidation has been observed. scispace.com This is a significant finding, as lipid peroxidation is a critical pathway through which oxidative stress inflicts cellular damage. In contrast, pretreatment with ascorbic acid did not yield the same preventative effect on lipid peroxidation in these studies. scispace.com
The comparative efficacy of this compound and ascorbic acid in mitigating oxidative stress is a subject of ongoing research. While ascorbic acid is a potent free radical scavenger in in-vitro assays, this compound appears to be more effective in preventing cytotoxicity induced by certain oxidants within a cellular context. scispace.com This suggests that the biological activity of this compound extends beyond simple free radical scavenging and involves the modulation of cellular responses to oxidative insults.
Table 1: Comparative Effects of this compound and Ascorbic Acid on tert-butylhydroperoxide-induced Cytotoxicity in Human Keratinocytes
| Treatment | Protective Effect Against Cytotoxicity | Prevention of Lipid Peroxidation |
| This compound | Counteracted cytotoxicity | Decrease in lipid peroxidation detected |
| Ascorbic Acid | No protective activity exhibited | No prevention of lipid peroxidation |
This table summarizes the findings from studies on cultured human keratinocytes exposed to tert-butylhydroperoxide. scispace.com
Cellular Regulation and Signaling Pathways
This compound has been shown to exert a protective influence on endothelial cells, particularly under conditions of hyperglycemic stress. In in-vitro studies using human umbilical cord endothelial cells, this compound, at micromolar concentrations, demonstrated a capacity to protect against cell death induced by high glucose levels. physiology.org This cytoprotective effect is crucial for maintaining the integrity and function of the vascular endothelium, which is often compromised in hyperglycemic states associated with conditions like diabetes. physiology.org
The maintenance of endothelial homeostasis is vital for vascular health, and dysfunction in this cellular lining is an early indicator of various pathologies. researchgate.netscience.gov The ability of this compound to shield these cells from glucose toxicity suggests its potential role in preserving the endothelial barrier and preventing the downstream complications of endothelial damage. physiology.org The precise molecular pathways through which this compound confers this protection are an area of active investigation.
Table 2: Effect of this compound on Endothelial Cells Under Glucose-Induced Stress
| Cell Type | Stress Condition | Effect of this compound |
| Human Umbilical Cord Endothelial Cells | Glucose Toxicity | Protection against cell death |
This table is based on in-vitro findings of this compound's cytoprotective effects. physiology.org
Research has indicated that this compound can modulate the proliferation of dermal papilla cells, which are specialized fibroblasts residing in the hair follicle and play a critical role in hair growth. science.govresearchgate.net An in-vitro study evaluating the effects of this compound on hair growth parameters found that it induced the proliferation of isolated human dermal papilla cells. researchgate.netgoogle.com
Specifically, at a concentration of 1.25 mM, this compound was observed to cause a 1.2-fold increase in the growth of these cells. science.govgoogle.com This finding suggests a potential role for this compound in the regulation of the hair growth cycle by directly influencing the cellular activity within the hair follicle. However, it is noteworthy that in the same study, this compound did not exert a significant protective effect against chemotherapy-induced alopecia in an in-vivo mouse model. science.govresearchgate.netgoogle.com
Table 3: In Vitro Effect of this compound on Dermal Papilla Cell Proliferation
| Compound | Concentration | Effect on Dermal Papilla Cell Growth |
| This compound | 1.25 mM | 1.2-fold increase |
This data is from an in-vitro study on isolated human dermal papilla cells. science.govgoogle.com
This compound has been observed to modulate the activity of gastrointestinal smooth muscle. In ex-vivo experiments using guinea-pig ileum, this compound demonstrated an ability to reduce the spasmogenic effects induced by various contractile agents, including carbachol, histamine, and serotonin. physiology.org This suggests a potential antispasmodic activity of the compound.
Furthermore, this compound was found to antagonize spasms induced by the acetylcholinesterase inhibitor, physostigmine, with a calculated IC50 of 286 microM. physiology.org This particular finding points towards a mechanism of action that may involve the cholinergic system. By counteracting the effects of an acetylcholinesterase inhibitor, this compound may influence the levels or actions of acetylcholine, a key neurotransmitter in the regulation of gastrointestinal motility. The relaxation of vascular tone induced by l-phenylephrine in the presence of this compound was found not to be mediated by an endothelial cell nitric oxide-dependent mechanism, suggesting alternative pathways for its smooth muscle effects. physiology.org
This compound is known to undergo transformation in acidic environments, such as that found in gastric juice, leading to the formation of several products. researchgate.net Among these, indole-3-carbinol (B1674136) (I3C) and 5,11-dihydroindolo[3,2-b]-carbazole are of particular interest due to their interaction with the Aryl Hydrocarbon Receptor (AhR). researchgate.netgoogle.comresearchgate.net
I3C, a precursor in the formation of this compound, is a known ligand for the AhR. researchgate.netgoogle.com Upon binding, it can activate the AhR signaling pathway. researchgate.netgoogle.com More significantly, the transformation of this compound in acidic conditions can yield 5,11-dihydroindolo[3,2-b]-carbazole, a compound with a notably high affinity for the AhR. researchgate.net The binding affinity of this transformation product to the AhR is only 3.7 x 10^-2 lower than that of the potent AhR ligand, tetrachlorodibenzodioxin (TCDD). researchgate.net This strong interaction suggests that the biological effects of this compound may, in part, be mediated through the activation of the AhR pathway by its transformation products. The activation of AhR can, in turn, lead to the modification of the activity of enzymes such as those in the P450 family. researchgate.net
Immunomodulatory Effects and Mechanisms
This compound and its analogues have been identified as possessing immunomodulatory properties. researchgate.net While the precise mechanisms are still being elucidated, the immunomodulatory activity of this compound is thought to contribute to the health-promoting effects associated with diets rich in cruciferous vegetables. researchgate.net
One potential mechanism for its immunomodulatory effects may be linked to its structural relationship with L-ascorbic acid (Vitamin C), which is known to influence the immune system. Ascorbic acid has been shown to modulate cytokine production, for instance by downregulating the expression of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α, while upregulating anti-inflammatory cytokines like IL-4 and IL-10 in mouse splenocytes. Given that this compound contains an ascorbic acid moiety, it is plausible that it could exert similar effects on cytokine profiles.
Furthermore, the interaction of this compound's transformation products with the Aryl Hydrocarbon Receptor (AhR) provides another avenue for immunomodulation. researchgate.net The AhR is a critical regulator of immune responses, and its activation can influence the differentiation and function of various immune cells. researchgate.net The binding of this compound's metabolites to the AhR could, therefore, trigger downstream signaling cascades that result in altered immune cell activity and cytokine production. researchgate.netresearchgate.net
Potential Role as a Phytoalexin-like Compound in Plant Defense
This compound (ABA), a product of glucobrassicin (B1234704) degradation found in Brassica vegetables, has been investigated for its potential role in plant defense, exhibiting some characteristics reminiscent of phytoalexins. Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants after exposure to biotic or abiotic stress, including pathogen attack. The role of this compound in this context is complex, with evidence suggesting an indirect contribution to plant defense rather than a direct antimicrobial function.
Upon tissue disruption, such as that caused by herbivores or invading pathogens, the glucosinolate glucobrassicin is enzymatically hydrolyzed by myrosinase to indole-3-carbinol. nih.gov This unstable intermediate then reacts with L-ascorbic acid (Vitamin C) to form this compound. nih.gov This formation pathway, triggered by cellular damage, is a key characteristic that aligns with the inducible nature of phytoalexins.
While direct antimicrobial or antifungal activity of this compound against a broad range of plant pathogens has not been extensively documented, its precursor, ascorbic acid, is a well-established component of the plant's defense arsenal. researchgate.net Ascorbic acid is a major antioxidant that can neutralize reactive oxygen species (ROS) generated during pathogen attack, thereby protecting the plant from oxidative damage. researchgate.net
Research has shown that a methylated derivative of this compound, 1'-methylascorbigen (B1210887), can induce a "double immune response" in bean plants (Phaseolus vulgaris), leading to biochemical immunization against the fungal pathogen Uromyces phaseoli. In the same study, however, this compound itself did not elicit this protective response, suggesting that structural modifications may be necessary for direct immune-stimulating activity.
While this compound's formation is induced by tissue damage, a characteristic it shares with phytoalexins, the current body of scientific evidence does not definitively classify it as a true phytoalexin. Its direct antimicrobial properties against plant pathogens remain largely uninvestigated. Instead, its contribution to plant defense appears to be more indirect, primarily through its role as a significant antioxidant. Further research is required to fully elucidate the direct and indirect roles of this compound in protecting plants from pathogenic microorganisms.
Advanced Analytical Methodologies for Ascorbigen a Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of Ascorbigen (B190622) A analysis, providing powerful means for its separation and quantification. Various chromatographic techniques have been employed, each with its own set of advantages for specific research applications.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Ascorbigen A due to its high resolution and sensitivity. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.
Detailed research has demonstrated the separation of this compound from its reaction products and other compounds. For instance, isocratic elution using a methanol (B129727)/water mixture on a Phenyl (Ph-3) column has been successfully applied. tandfonline.com The detection is typically carried out using a UV-vis spectrophotometric detector, with monitoring at 280 nm, which corresponds to the indole (B1671886) chromophore in the this compound molecule. tandfonline.com The selection of the stationary phase, such as C8 or C18 columns, and the precise composition of the mobile phase are critical for achieving optimal separation from other compounds, including isomers. unilag.edu.nggoogle.com The use of volatile mobile phases can also make the method compatible with mass spectrometry (MS) for further structural confirmation. helixchrom.com
| Stationary Phase (Column) | Mobile Phase | Detection Wavelength | Reference |
|---|---|---|---|
| Inertsil Ph-3 (4.6 x 250 mm, 5 µm) | Methanol/H₂O (45:55, v/v) | 280 nm | tandfonline.com |
| RP 18 | Methanol-water-glacial acetic acid (30:69:1) with 10 g/dm³ NaCl | ~230 nm | bme.hu |
| Zorbax Eclipse XDB RP C8 (150x4.6mm, 5µm) | Acetonitrile, glacial acetic acid, and water | Not Specified | unilag.edu.ng |
Thin-Layer Chromatography (TLC) and Overpressured-Layer Chromatography (OPLC/HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, cost-effective, and rapid method for the analysis of compounds like this compound. olemiss.edu This technique is particularly useful for the simultaneous screening of multiple samples. The separation is achieved on HPTLC plates pre-coated with a stationary phase, such as silica (B1680970) gel 60 F254. nih.gov
For the analysis of related compounds, a mobile phase consisting of a mixture of solvents like ethyl acetate (B1210297), acetone, water, and formic acid has been shown to provide good separation and well-resolved peaks. nih.gov Densitometric scanning at a specific wavelength, such as 254 nm, is used for the quantification of the separated compounds. nih.gov While paper chromatography has been used in the past, it has been noted that it is not a sufficiently reliable criterion for determining the purity of this compound on its own. scispace.com HPTLC, with its improved resolution and quantification capabilities, represents a significant advancement for planar chromatographic analysis. nih.gove-ompa.org
| Stationary Phase | Mobile Phase | Detection Method | Reference |
|---|---|---|---|
| Silica gel 60 F₂₅₄ | Ethyl acetate: acetone: water: formic acid (10:6:2:2, v/v/v/v) | Densitometric scanning at 254 nm | nih.gov |
| RP silica gel 60 F254S | Water/Ethanol (70:30, v/v) | Densitometric scanning at 265 nm | olemiss.edu |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of this compound and related indole derivatives. nih.gov This normal-phase chromatographic method often utilizes supercritical carbon dioxide as the primary mobile phase, which is a nonpolar fluid. acs.org To elute polar compounds like this compound from a polar stationary phase, a modifier such as methanol is added to increase the eluting strength of the mobile phase. acs.org
SFC has been successfully used for both the preparative isolation and quantitative determination of individual ascorbigens. nih.gov The technique offers excellent linearity, with correlation coefficients (R²) greater than 0.9995, and low detection limits, typically in the picomole range. nih.gov For instance, detection limits at 217 nm have been reported to be below 13 pmol for ascorbigen. acs.org
| Stationary Phase (Column) | Mobile Phase Modifier | Detection Wavelengths | Detection Limit | Reference |
|---|---|---|---|---|
| HP Hypersil bare silica (200 x 4.6 mm, 5-µm) | 10% Methanol in CO₂ | 217 nm and 280 nm | <13 pmol at 217 nm, ~30 pmol at 280 nm | acs.org |
| Not Specified | Methanol in CO₂ | Not Specified | 10-100 pmol range | nih.gov |
Spectroscopic Methods for Structural Elucidation and Characterization
Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of this compound. These methods provide information about the molecule's electronic structure and functional groups.
Ultraviolet-Visible (UV-VIS) Spectroscopy
Ultraviolet-Visible (UV-VIS) spectroscopy is a fundamental technique used for the characterization of this compound. The molecule exhibits characteristic absorption in the UV region due to the presence of the indole chromophore. The UV spectrum of this compound is often used as a preliminary identification tool and for quantification following chromatographic separation. tandfonline.com
However, research has indicated that UV spectrophotometry alone is not a sufficiently reliable criterion for assessing the purity of this compound preparations, as impurities with similar UV absorption profiles may be present. scispace.com The absorption maximum (λmax) for related compounds like ascorbic acid is known to be around 265 nm in a neutral pH buffer. researchgate.net The solvent can have an impact on the absorbance characteristics of a compound, highlighting the importance of consistency in analytical methods. nih.gov Therefore, UV-VIS spectroscopy is most powerful when used in conjunction with a separation technique like HPLC, which provides a spectrum of the purified compound. tandfonline.com
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a fundamental analytical technique used to identify compounds by measuring their mass-to-charge ratio (m/z). google.com For the identification of this compound, MS provides the exact molecular weight, which is a critical first piece of evidence for its presence in a sample. Using soft ionization techniques such as Electrospray Ionization (ESI), this compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
The molecular formula of this compound is C₁₅H₁₅NO₆, which corresponds to a monoisotopic mass of 305.0899 Da. In a typical low-resolution mass spectrometer, it would be identified by its nominal mass of 305. Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the parent ion into smaller, characteristic product ions. This fragmentation pattern serves as a structural fingerprint, allowing for confident identification by matching against spectral libraries or by interpreting the fragmentation pathways.
For accurate and sensitive measurement of this compound and its metabolites in complex matrices like food extracts or biological fluids, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. mdpi.comnih.gov This technique combines the separation power of HPLC with the specificity and sensitivity of MS/MS detection. nih.gov
The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is programmed to detect one or more specific mass transitions. A mass transition consists of a precursor ion (typically the molecular ion of the analyte) and a specific product ion formed by its fragmentation in the collision cell. uab.edu This high specificity minimizes interference from other compounds in the matrix, allowing for reliable quantification even at very low concentrations. mdpi.com
For this compound, a targeted HPLC-MS/MS method would involve monitoring the transition from its precursor ion (e.g., m/z 306.1 for [M+H]⁺) to one or more high-intensity product ions. By using stable isotope-labeled internal standards, this method can achieve high precision and accuracy for quantitative studies. uab.edu
Table 2: Example of Mass Transitions for Targeted Quantification
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |
| This compound | 306.1 | 130.1 (Indolemethyl cation) | Positive (ESI+) |
| This compound | 304.1 | 175.0 (Ascorbic acid fragment) | Negative (ESI-) |
In the field of untargeted metabolomics, where the goal is to comprehensively profile all small molecules in a biological sample, High-Resolution Accurate Mass-Mass Spectrometry (HRAM-MS) is an indispensable tool. nih.gov Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers provide mass measurements with accuracies typically below 5 ppm. nih.govazolifesciences.com
This high mass accuracy is crucial for assigning the correct elemental formula to an unknown peak. azolifesciences.com For example, an HRAM-MS instrument can easily distinguish this compound (C₁₅H₁₅NO₆, exact mass 305.0899) from another isobaric compound with a different elemental formula, a task that is impossible with a low-resolution instrument. thermofisher.com This capability significantly increases the confidence in metabolite identification. nih.govthermofisher.com
When coupled with tandem MS, HRAM instruments also provide high-resolution data on fragment ions, further aiding in structural elucidation and confirmation. nih.gov In metabolomics studies of plants from the Brassicaceae family, HRAM-MS is essential for accurately identifying this compound among a multitude of other glucosinolate breakdown products and plant metabolites.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique in mass spectrometry that is particularly well-suited for the analysis of large, non-volatile, and thermally fragile biomolecules such as proteins, peptides, and nucleic acids. creative-proteomics.comnih.gov The process involves co-crystallizing the analyte with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecules into the gas phase with minimal fragmentation. youtube.com
While MALDI is most renowned for its application to large biomolecules, it can also be used for the analysis of smaller organic molecules. nih.gov Its primary advantages include high sensitivity (requiring only sub-picomole amounts of sample), tolerance to salts and buffers, and the generation of simple spectra dominated by singly charged ions [M+H]⁺, [M+Na]⁺, or [M+K]⁺. nih.govnih.gov
The application of MALDI-MS in the direct analysis of this compound from crude extracts or for imaging its distribution in plant tissues (MALDI Imaging) represents a potential area of research. In MALDI Imaging, a laser is rastered across a thin tissue section, generating a mass spectrum at each point. This allows for the visualization of the spatial distribution of specific molecules, and could potentially be used to map the localization of this compound within plant tissues. However, the selection of an appropriate matrix and the optimization of experimental conditions would be critical for the successful application of MALDI-MS to a molecule of this compound's size and chemical nature.
In Vitro Bioactivity Assays for Mechanistic Studies
In vitro bioactivity assays are fundamental in elucidating the mechanisms through which this compound exerts its biological effects. These controlled laboratory studies allow for the systematic evaluation of its antioxidant properties and its influence on specific enzymatic pathways.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The Oxygen Radical Absorbance Capacity (ORAC) assay is a standardized method used to assess the antioxidant capacity of a substance in vitro. The assay quantifies the ability of an antioxidant to inhibit the action of an oxidizing agent, typically a peroxyl radical, on a fluorescent probe. The protection of the fluorescent probe from oxidative degradation is measured over time, and the antioxidant capacity is expressed relative to a standard antioxidant, such as Trolox, a water-soluble analog of vitamin E.
The ORAC assay utilizes a peroxyl radical generator, 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), which mimics the lipid peroxyl radicals involved in in vivo lipid peroxidation. Research evaluating the antioxidant properties of this compound through this assay has demonstrated its significant potency. Studies have shown that this compound exhibits much stronger antioxidant activity in the ORAC assay compared to both ascorbic acid and Trolox. nih.gov This suggests that this compound is a highly effective scavenger of physiologically relevant peroxyl radicals.
Table 1: Comparative Antioxidant Activity of this compound in the ORAC Assay
| Compound | ORAC Activity Relative to Controls |
|---|---|
| This compound | Much Stronger |
| Ascorbic Acid | Weaker |
| Trolox | Weaker |
Oxidative Hemolysis Inhibition Assay (OxHLIA)
The Oxidative Hemolysis Inhibition Assay (OxHLIA) is a cell-based method that provides insights into the biologically relevant radical-scavenging activity of a compound. This assay measures the ability of an antioxidant to protect erythrocytes (red blood cells) from hemolysis (rupture) induced by free radicals, again typically generated by AAPH. researchgate.net The advantage of OxHLIA is its use of a biological membrane as the oxidative target, offering a more physiologically relevant model than assays using synthetic molecules. researchgate.net
In studies utilizing OxHLIA, this compound has been shown to possess potent antioxidant activity. nih.gov It effectively delays the hemolysis of erythrocytes when challenged with peroxyl radicals. nih.gov Similar to the findings from the ORAC assay, the protective effect of this compound in the OxHLIA system was found to be significantly stronger than that of both ascorbic acid and Trolox, reinforcing the evidence of its powerful antioxidant capabilities in a biologically relevant context. nih.gov
Electron Spin Resonance (ESR) and Spin Trapping Experiments
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a sophisticated spectroscopic technique that allows for the direct detection of free radicals. acs.org Due to the extremely short lifespan of many biologically relevant radicals, a technique known as "spin trapping" is often employed. This involves using a spin-trapping agent that reacts with the transient radical to form a more stable radical product (a spin adduct), which can then be detected and characterized by ESR. nih.gov
This methodology allows for the direct measurement of a compound's free-radical scavenging activity. When applied to this compound, ESR studies have yielded results that contrast with those from ORAC and OxHLIA assays. In spin trapping experiments, this compound demonstrated no significant scavenging activity towards superoxide (B77818) anion free radicals and exhibited very little activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov This is in stark contrast to ascorbic acid, which shows potent scavenging of these species. nih.gov These findings suggest that this compound's antioxidant action is highly specific and may not involve direct scavenging of all types of free radicals, but is particularly effective against peroxyl radicals as indicated by the ORAC and OxHLIA results.
Enzyme Activity Assays (e.g., Myrosinase, NQO1)
Myrosinase: Myrosinase (thioglucoside glucohydrolase) is a key enzyme in Brassica vegetables responsible for the hydrolysis of glucosinolates. nih.gov This enzymatic action is a prerequisite for the formation of this compound, as it releases indole-3-carbinol (B1674136) from its precursor, glucobrassicin (B1234704). nih.gov The unstable indole-3-carbinol then spontaneously reacts with L-ascorbic acid to form this compound. nih.gov Myrosinase activity assays are therefore crucial for understanding the formation of this compound. These assays typically monitor the rate of glucosinolate decomposition, often by measuring the disappearance of the substrate (e.g., sinigrin) spectrophotometrically or via HPLC. researchgate.net The activity is influenced by factors such as pH and temperature, which in turn affect the potential yield of this compound from a given plant source. nih.gov
NQO1: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a phase II detoxification enzyme that plays a critical role in protecting cells against oxidative damage by catalyzing the two-electron reduction of quinones, thereby preventing the formation of reactive semiquinone radicals. mdpi.com Enzyme activity assays for NQO1 typically measure the dicoumarol-sensitive reduction of a substrate, such as menadione, coupled with the reduction of a dye, which results in a measurable change in absorbance. researchgate.netnih.gov
Studies have investigated the effect of this compound on this protective enzyme. Research has shown that this compound is a moderate inducer of NQO1. In cultured human liver cells (HepG2), treatment with this compound led to a significant increase in NQO1 mRNA levels and a corresponding elevation in NQO1 enzyme activity. mdpi.com These in vitro findings were corroborated by in vivo studies in rats, where oral administration of this compound also resulted in significantly higher NQO1 mRNA and enzyme activity levels in the liver. mdpi.com
Table 2: Effect of this compound on NQO1 Expression and Activity
| System | Parameter | Result |
|---|---|---|
| Cultured Liver Cells (HepG2) | NQO1 mRNA Levels | Up to 100% increase mdpi.com |
| NQO1 Enzyme Activity | Up to 20% increase mdpi.com | |
| Rat Liver (In Vivo) | NQO1 mRNA Levels | ~90% increase mdpi.com |
Challenges and Methodological Considerations in this compound Analysis
The accurate quantification and study of this compound are complicated by its inherent chemical properties, which demand careful consideration during all stages of research, from sample preparation to final analysis.
Addressing Compound Instability During Extraction and Analysis
A primary challenge in the analysis of this compound is its pronounced chemical instability. researchgate.net The compound is susceptible to degradation under various conditions, including exposure to acids, bases, temperatures exceeding 60°C, and oxygen. researchgate.net This instability is a critical factor that can lead to significant underestimation of its concentration in biological matrices if not properly managed.
The degradation pathway of this compound is dependent on pH. In acidic environments, it can break down to release L-ascorbic acid and form methylideneindolenine. nih.gov Conversely, in more alkaline conditions, its degradation yields different products, such as 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose. nih.gov This pH-dependent degradation necessitates strict pH control during extraction and analytical procedures. Furthermore, the formation of this compound from its precursors is itself influenced by pH and temperature, adding another layer of complexity to its quantification in plant materials. nih.gov Given that this compound is a conjugate of the highly reactive indole-3-carbinol and the easily oxidized ascorbic acid, its stability is inherently compromised. The oxidative degradation of the ascorbic acid moiety is a known issue, influenced by oxygen, light, and metal ions. acs.org Therefore, extraction protocols may require the use of antioxidants, de-metalating agents, and protection from light to preserve the integrity of the molecule. Analytical techniques such as HPLC are commonly used for quantification, but methods must be optimized for speed and mild conditions to minimize on-column degradation. nih.gov
Impact of Impurities and Byproducts on Analytical Results
The chemical lability of this compound makes it susceptible to degradation under various conditions, including changes in pH and exposure to heat. This degradation leads to the formation of several byproducts that can interfere with its analytical determination.
Degradation Under Different pH Conditions
This compound exhibits distinct degradation pathways in acidic and alkaline environments. In an acidic medium, it can hydrolyze to release L-ascorbic acid and form methylideneindolenine. nih.gov Conversely, in a more alkaline medium, this compound can degrade into 1-deoxy-1-(3-indolyl)-alpha-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-alpha-l-tagatopyranose. nih.gov The presence of these degradation products can lead to a decrease in the measured concentration of this compound and the appearance of additional peaks in chromatograms, complicating data analysis.
Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are crucial for identifying potential degradation products and assessing the stability-indicating properties of analytical methods. ijpsdronline.comopenaccessjournals.com Such studies involve subjecting the analyte to stress conditions like acid and base hydrolysis to understand its degradation profile. researchgate.net
Table 1: Degradation Products of this compound under Different pH Conditions
| pH Condition | Degradation Products | Potential Analytical Impact |
| Acidic | L-ascorbic acid, Methylideneindolenine | Underestimation of this compound concentration, Co-elution with the parent peak. |
| Alkaline | 1-deoxy-1-(3-indolyl)-alpha-L-sorbopyranose, 1-deoxy-1-(3-indolyl)-alpha-l-tagatopyranose | Appearance of extra peaks in the chromatogram, Difficulty in peak integration and quantification. |
Thermal Degradation and Its Byproducts
Thermal processing, such as pasteurization, can also significantly impact the stability of this compound. Studies on fermented cabbage have shown that pasteurization at 80°C for 10-30 minutes can lead to a decrease of approximately 20% in the total content of this compound and its related indole compounds. nih.gov This loss is primarily attributed to the thermal degradation of this compound. nih.gov
One of the key byproducts of thermal degradation is indole-3-carbinol (I3C). researchgate.net I3C itself can undergo further condensation reactions to form 3,3'-diindolylmethane (B526164) (DIM). researchgate.net The presence of I3C and DIM in samples can interfere with the quantification of this compound, particularly in chromatographic methods where their peaks might overlap with the analyte of interest. Therefore, it is essential to develop analytical methods with sufficient resolution to separate this compound from these thermal degradation products. sielc.comresearchgate.net
Table 2: Impact of Pasteurization on this compound and Indole-3-Carbinol Content
| Pasteurization Time (minutes) | This compound Loss (%) | Indole-3-Carbinol Formation | 3,3'-diindolylmethane Formation |
| 10 | ~20% | Increase | Increase |
| 20 | >20% | Further Increase | Further Increase |
| 30 | >20% | Significant Increase | Significant Increase |
Note: The table illustrates the general trend of this compound degradation and byproduct formation during pasteurization. Actual values can vary depending on the specific conditions and matrix.
Interference from Structurally Related Compounds
Besides degradation products, impurities from the synthesis of this compound or other structurally similar compounds present in the sample matrix can also affect analytical results. These compounds may have similar chromatographic behavior or spectral properties, leading to co-elution or overlapping signals. For instance, other indole-containing compounds derived from the breakdown of glucobrassicin can be present in plant extracts and interfere with this compound analysis.
To mitigate the impact of these impurities, the development of highly selective and validated analytical methods is crucial. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can provide the necessary specificity to distinguish this compound from its interfering byproducts and impurities. researchgate.netresearchgate.net Furthermore, proper method validation, including specificity and forced degradation studies, is essential to ensure the reliability of the analytical data. openaccessjournals.comresearchgate.net
Factors Influencing Ascorbigen a Content and Stability in Research Models
Agricultural and Environmental Influences on Plant Accumulation
The conditions under which Brassica plants are cultivated can impact the levels of glucosinolates and ascorbic acid, the precursors to Ascorbigen (B190622) A, and thus potentially influence Ascorbigen A accumulation in the plant tissue.
Effects of Production Systems (e.g., Organic vs. Conventional Cropping)
Research comparing organic and conventional cropping systems has indicated potential differences in the nutritional quality of crops, including the content of ascorbic acid and other antioxidants. Some studies suggest a trend towards higher nutrient content, such as ascorbic acid, in organically grown crops compared to those produced conventionally. nih.govnih.govmdpi.com For instance, organic fertilization practices have been associated with higher levels of ascorbic acid in crops. nih.gov One review highlighted that organic management practices tended to increase the nutrient concentration of vegetables compared with conventional methods, citing examples where vitamin C content was higher in organically grown tomatoes and green peppers. mdpi.com While these studies focus on ascorbic acid and general antioxidants, the levels of these precursors can be relevant to the potential for this compound formation upon tissue disruption.
Responses to Abiotic and Biotic Stressors (e.g., Fungal Infection, Metal Ions)
Environmental stressors, both abiotic and biotic, can influence the biochemical composition of plants. Ascorbic acid is known to play a crucial role in plant responses to various stresses, including abiotic stresses like salinity and drought, and biotic stresses such as fungal infection. frontiersin.orgfrontiersin.orgmdpi.comnih.govresearchgate.net Studies have observed that artificial infection with A. brassicicola generally led to increased ascorbic acid levels in plants. researchgate.net Ascorbic acid helps plants cope with stress by acting as an antioxidant and a cofactor in various metabolic processes. frontiersin.orgfrontiersin.orgnih.gov While the direct impact of specific metal ions or fungal infection levels on this compound accumulation requires further specific investigation, the observed increases in ascorbic acid under stress conditions suggest a potential indirect link, given that ascorbic acid is a necessary component for this compound formation. researchgate.netnih.gov
Post-Harvest and Processing Effects in Experimental Settings
The handling and processing of Brassica vegetables after harvest significantly influence the formation and stability of this compound in experimental settings.
Impact of Tissue Disruption (e.g., Homogenization)
Tissue disruption is a critical step that initiates the enzymatic hydrolysis of glucobrassicin (B1234704) by myrosinase, leading to the release of indole-3-carbinol (B1674136), which then forms this compound in the presence of ascorbic acid. researchgate.netnih.gov Methods like homogenization, commonly used in research to prepare samples for analysis, involve significant tissue disruption. nih.govopsdiagnostics.commpbio.combiozym.com This mechanical breakdown facilitates the interaction between the enzyme (myrosinase) and its substrate (glucobrassicin), which are typically stored in different cellular compartments in intact plant tissue. The efficiency of homogenization can impact the extent of glucosinolate hydrolysis and subsequent this compound formation. mpbio.combiozym.com
Influence of pH and Temperature on Formation and Degradation
The formation and stability of this compound are highly dependent on pH and temperature conditions. researchgate.netnih.gov The enzymatic activity of myrosinase, essential for the initial step of this compound formation, is optimal within a pH range of 5.0–6.5 and temperatures between 20°C and 37°C, with activity decreasing significantly above 50°C due to enzyme denaturation. Once formed, this compound's stability is also pH-sensitive. It is reported to exhibit higher stability around pH 4. researchgate.net Under acidic conditions, this compound degrades into L-ascorbic acid and methylideneindolenine, while in more alkaline environments, it breaks down into different products, such as 1-deoxy-1-(3-indolyl)-alpha-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-alpha-l-tagatopyranose. researchgate.netnih.gov Temperature also influences the degradation rate of this compound and its precursor, ascorbic acid. mdpi.comnih.gov
Effects of Fermentation Protocols
Fermentation, particularly the lactic acid fermentation of Brassica vegetables like white cabbage to produce sauerkraut, has been shown to increase the content of this compound. frontiersin.orgresearchgate.netmdpi.com During fermentation, as the pH decreases, indole-3-carbinol, produced from glucobrassicin hydrolysis, can react non-enzymatically with L-ascorbic acid to yield this compound. This suggests that the acidic conditions developed during fermentation favor the formation and potentially the stability of this compound compared to the unstable indole-3-carbinol at low pH. researchgate.netresearchgate.net Research on white cabbage fermentation has demonstrated that factors such as salt concentration and the season of cabbage cultivation can influence the final this compound content in sauerkraut. For example, lower salt concentrations (0.5% NaCl) and using cabbage cultivated in winter resulted in higher ascorbigen levels in sauerkraut. researchgate.net The initial levels of glucobrassicin in the raw vegetables are also important for the amount of ascorbigen that can be formed during fermentation.
The following table illustrates the impact of fermentation conditions on this compound content in white cabbage:
| Fermentation Condition (Salt Concentration, Cabbage Season) | Ascorbigen Content (µmol/100 g dw) | Source |
| 0.5% NaCl, Winter Cultivation, Natural Fermentation | 109.0 | researchgate.net |
| 0.5% NaCl, Winter Cultivation, L. plantarum Starter | 108.3 | researchgate.net |
| 0.5% NaCl, Winter Cultivation, L. mesenteroides Starter | 104.6 | researchgate.net |
| 1.5% NaCl, Winter Cultivation | Lower than 0.5% NaCl | researchgate.net |
| 0.5% NaCl, Summer Cultivation | Lower than Winter Cultivation | researchgate.net |
| 1.5% NaCl, Summer Cultivation | Lower than 0.5% NaCl, Winter Cultivation | researchgate.net |
Changes During Thermal Treatments (e.g., Boiling, Steaming, Pasteurization)
Thermal processing significantly impacts the content and stability of this compound in research models, primarily Brassica vegetables. Studies investigating the effects of boiling, steaming, and pasteurization reveal varying degrees of degradation and transformation of this compound.
Boiling:
Boiling is a thermal treatment that generally leads to a decrease in the total content of this compound. Research on fermented cabbage demonstrated that boiling for durations ranging from 5 to 60 minutes resulted in a reduction of the analyzed compounds. acs.orgnih.govresearchgate.net The observed changes were primarily attributed to two mechanisms: leaching of this compound into the cooking water and its thermal hydrolysis. acs.orgnih.govresearchgate.net
Detailed findings indicate that this compound losses due to thermal hydrolysis were substantial, accounting for approximately 30% after just 10 minutes of boiling and increasing significantly to about 90% after 60 minutes of boiling. acs.orgnih.govresearchgate.net This suggests a time-dependent degradation of this compound during boiling.
Furthermore, the decrease in this compound content during boiling is accompanied by the formation of breakdown products. One such product is indole-3-carbinol. acs.orgnih.govresearchgate.net The reduction in this compound was also linked to a notable increase in the content of 3,3′-diindolylmethane, which is a condensation product of indole-3-carbinol. acs.orgnih.govresearchgate.net Studies showed that after 40 and 50 minutes of boiling, the total content of 3,3′-diindolylmethane in cabbage and the cooking water was approximately 0.2 µmol/100 g, representing a six-fold increase compared to uncooked cabbage. acs.orgnih.govresearchgate.net This synthesis of 3,3′-diindolylmethane was observed to occur within the plant tissue itself. acs.orgnih.govresearchgate.net
After 10 minutes of boiling, the levels of free indole-3-carbinol and indole-3-acetonitrile (B3204565) were found to stabilize at approximately 80% of their content in uncooked cabbage. acs.orgnih.gov
The extent of nutrient loss during cooking, including compounds like this compound, can depend on factors such as the intensity of heating, leaching due to the surface area exposed to water, the presence of oxygen, pH, and transition metals. myfoodresearch.com
Here is a summary of the effect of boiling time on this compound content in fermented cabbage:
| Boiling Time (minutes) | Approximate this compound Loss due to Thermal Hydrolysis (%) |
| 10 | 30 |
| 60 | 90 |
Here is a summary of the effect of boiling time on 3,3′-diindolylmethane content in fermented cabbage:
| Boiling Time (minutes) | Approximate Increase in Total 3,3′-Diindolylmethane Content (compared to uncooked) |
| 40-50 | 6-fold |
Steaming:
Steaming is another thermal processing method that affects this compound content. While some studies focus on the retention of ascorbic acid during steaming of green leafy vegetables, providing insights into water-soluble compound stability, specific detailed data solely on this compound changes during steaming across various research models is less extensively reported compared to boiling and pasteurization in the provided results. niscpr.res.inresearchgate.netnih.gov However, research on broccoli indicated that steam-cooking resulted in an increase in polyphenols and glucosinolates compared to fresh broccoli, while having no influence on vitamin C content. tandfonline.com This contrasts with water cooking, which significantly lowered vitamin C. tandfonline.com While this study focuses on different compounds, it suggests that steaming might be a gentler method for retaining certain beneficial compounds compared to boiling.
Pasteurization:
Pasteurization, typically conducted at temperatures between 65°C and 85°C, also impacts this compound content, particularly in products like fermented cabbage (sauerkraut). acs.orgacs.orgnih.gov Studies on pasteurized fermented cabbage showed that the total content of analyzed compounds decreased by approximately 20% after pasteurization for 10–30 minutes at 80°C. acs.orgacs.org These losses were primarily attributed to the thermal degradation of the predominant this compound. acs.orgacs.org
Specifically, pasteurization resulted in a decrease in this compound content, with the most significant loss (around 12%) occurring during the initial 5 minutes of pasteurization at 80°C. acs.org The content of this compound in cabbage pasteurized for 5–30 minutes ranged from 80% to 90% of the initial content. acs.org
Similar to boiling, pasteurization also influenced the content of 3,3′-diindolylmethane. A statistically significant loss of over 25% in 3,3′-diindolylmethane content was observed after just 10 minutes of pasteurization. acs.org
Comparing pasteurization to boiling, research suggests that the hydrolysis of this compound proceeds at a lower rate during pasteurization than during boiling, likely due to the lower temperatures used in pasteurization. acs.org
Here is a summary of the effect of pasteurization time on this compound content in fermented cabbage:
| Pasteurization Time (minutes) | Temperature (°C) | Approximate this compound Content (% of initial) |
| 5 | 80 | ~88 |
| 10-30 | 80 | 80-90 |
Here is a summary of the effect of pasteurization time on 3,3′-Diindolylmethane content in fermented cabbage:
| Pasteurization Time (minutes) | Approximate Loss in 3,3′-Diindolylmethane Content (%) |
| 10 | >25 |
Advanced Research Perspectives and Future Directions for Ascorbigen a Studies
Elucidation of Uncharacterized Molecular and Cellular Mechanisms of Action
While Ascorbigen (B190622) A (ABG) is known to possess a range of biological activities, the precise molecular and cellular mechanisms underpinning these effects are not yet fully elucidated. nih.gov Future research is directed towards uncovering novel signaling pathways and cellular targets. One area of investigation is the compound's interaction with the aryl hydrocarbon receptor (AhR). Studies have shown that ABG can induce the activity of Cytochrome P450 1A1 (CYP1A1), a key enzyme in xenobiotic metabolism, through an AhR-dependent mechanism. nih.gov This suggests that some of ABG's effects may be mediated by its transformation into more potent AhR ligands, such as indolo[3,2-b]carbazole (B1211750) (ICZ). nih.gov
Furthermore, the dual role of ascorbic acid, a component of ABG, as both an antioxidant and a pro-oxidant, suggests that ABG's mechanisms may be concentration-dependent and influenced by the cellular redox environment. nih.gov At high concentrations, ascorbic acid can induce oxidative stress, leading to protein modifications and degradation. nih.gov This raises the possibility that ABG could exert some of its effects through the controlled induction of reactive oxygen species (ROS), which can act as signaling molecules. nih.gov The cytoprotective effects of ABG against glucose-induced endothelial cell toxicity further point to its involvement in complex cellular stress response pathways that warrant deeper investigation. nih.gov
Exploration of Structure-Activity Relationships with Analogues (e.g., 1'-Methylascorbigen)
To better understand the relationship between the chemical structure of Ascorbigen A and its biological activity, researchers have synthesized and evaluated various analogues. A notable example is 1'-Methylascorbigen (B1210887), which has shown distinct biological properties compared to its parent compound. In studies assessing cytotoxicity and clastogenic (chromosome-damaging) activities, 1'-Methylascorbigen was found to be an order of magnitude more cytotoxic than this compound. nih.gov While neither compound induced chromosome aberrations, 1'-Methylascorbigen did induce sister-chromatid exchanges at highly cytotoxic doses and showed mutagenic activity in the Ames test, whereas this compound did not. nih.gov
These findings highlight the significant impact that even a small modification, such as the addition of a methyl group to the indole (B1671886) nitrogen, can have on the molecule's biological activity. Further research into the structure-activity relationships of a wider range of this compound analogues is crucial for identifying the specific structural features responsible for its beneficial effects and for potentially designing new compounds with enhanced or more targeted activities.
Integration of this compound Metabolism into Comprehensive Plant Biochemical Models
This compound is not a primary metabolite in plants but is formed from the breakdown of glucobrassicin (B1234704), a prominent glucosinolate in Brassica vegetables. researchgate.netnih.gov The integration of this compound's formation and degradation into comprehensive plant biochemical models is an important area of future research. Such models, which are increasingly being developed using systems biology approaches, aim to predict how genetic and environmental factors influence the metabolic profile of a plant. osti.govfrontiersin.org
By incorporating the enzymatic and spontaneous reactions that lead from glucobrassicin to indole-3-carbinol (B1674136) and its subsequent reaction with L-ascorbic acid to form this compound, these models could help to:
Predict the concentration of this compound in different Brassica cultivars under various growing conditions.
Identify key enzymatic control points in the pathway that could be targeted for genetic modification to enhance this compound content.
Understand the metabolic trade-offs between the production of this compound and other important secondary metabolites. universiteitleiden.nl
These predictive models would be invaluable for agricultural scientists and plant breeders aiming to develop crops with enhanced nutritional and health-promoting properties. universiteitleiden.nl
Investigating the Role of Dehydroascorbylation as a Regulatory Post-Translational Protein Modification
The term "dehydroascorbylation" is not a recognized term for a regulatory post-translational protein modification (PTM). PTMs are specific, often enzyme-mediated, modifications to proteins that regulate their function. nih.gov However, a related non-enzymatic process known as "ascorbylation" has been described, which involves the covalent attachment of ascorbic acid degradation products to proteins. mdpi.com This process is generally considered a form of protein damage resulting from oxidative stress, rather than a controlled regulatory mechanism. nih.gov
Ascorbylation occurs when dehydroascorbic acid, the oxidized form of ascorbic acid, reacts with reactive cysteine residues on the surface of proteins. mdpi.com This modification can alter the protein's structure and function. For instance, the ascorbylation of the major apple allergen Mal d 1 has been shown to mask an antibody binding site, potentially reducing its allergenicity. mdpi.com
Future research in this area should focus on:
Determining if this compound or its metabolites can lead to similar protein modifications.
Investigating the functional consequences of such modifications on a wider range of proteins.
Clarifying the distinction between uncontrolled protein damage and any potential, as yet undiscovered, specific regulatory roles.
Advanced Synthetic Approaches for in-depth Characterization and Biological Testing
The labile nature of this compound and the oxidative instability of its indole moiety have presented challenges for its chemical synthesis. researchgate.net However, the development of advanced synthetic methods is crucial for producing sufficient quantities of pure this compound and its analogues for in-depth biological testing and characterization.
Recent progress in this area includes the development of biomimetic synthetic pathways. These approaches mimic the natural formation of this compound, for example, through the direct C-alkylation of unprotected ascorbic acid with (3-indolyl)-methyl intermediates under physiological conditions. researchgate.net Such methods have enabled the gram-scale synthesis of this compound, which was previously a significant hurdle. researchgate.net Other strategies have explored microwave-assisted synthesis, which can accelerate reaction times and improve yields. researchgate.net
Future directions in the synthesis of this compound will likely focus on:
Developing stereoselective syntheses to produce specific isomers of this compound and its analogues.
Creating more efficient and scalable synthetic routes to facilitate larger-scale biological studies.
Synthesizing a diverse library of this compound analogues with modifications to both the indole and ascorbic acid moieties to further probe structure-activity relationships.
Comparative Biochemical Studies of this compound Across Diverse Plant Lineages
To date, research on this compound has predominantly focused on its presence and formation in Brassica vegetables, such as cabbage, broccoli, and cauliflower. researchgate.netcabidigitallibrary.org The precursor to this compound, glucobrassicin, is a characteristic glucosinolate of the Brassicaceae family. wikipedia.orgnih.gov A key area for future research is to conduct comparative biochemical studies to determine if this compound or its precursors are present in other plant lineages.
Such studies would involve:
Screening a wide range of plant species from different families for the presence of glucobrassicin and other indole glucosinolates.
Investigating whether the necessary enzymes and precursors for this compound formation exist in non-Brassica plants.
Comparing the biochemical pathways of indole glucosinolate metabolism across different plant species to understand the evolutionary context of this compound formation. nih.gov
This research would not only broaden our understanding of the distribution of this interesting phytochemical in the plant kingdom but could also identify new dietary sources of this compound or its precursors.
Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate this compound Pathways and Effects
Advanced omics technologies, such as metabolomics and proteomics, offer powerful tools for gaining a comprehensive understanding of the biosynthesis of this compound and its effects on cellular processes.
Metabolomics can be used to:
Profile the full range of glucosinolate breakdown products in Brassica vegetables, providing a clearer picture of the metabolic context in which this compound is formed. nih.govmdpi.com
Identify novel metabolites that are formed from this compound in biological systems.
Track the absorption and metabolism of this compound in human studies, as demonstrated by the detection of this compound in urine and plasma after broccoli consumption. nih.gov
Proteomics can be employed to:
Identify proteins that are differentially expressed in cells or tissues upon treatment with this compound.
Elucidate the cellular pathways that are modulated by this compound. For example, studies on the related compound indole-3-carbinol have used proteomics to identify its effects on proteins involved in the cell cycle, apoptosis, and cell migration in cancer cells. labmedica.comnih.govresearchgate.net
Discover direct protein targets of this compound or its metabolites.
The integration of metabolomic and proteomic data, along with transcriptomic data, in a systems biology approach will be crucial for constructing detailed models of this compound's mechanism of action and its role in both plant and human biology. plos.orgfrontiersin.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| 1'-Methylascorbigen |
| L-ascorbic acid |
| Glucobrassicin |
| Indole-3-carbinol |
| Indolo[3,2-b]carbazole |
| Cytochrome P450 1A1 |
| Dehydroascorbic acid |
Q & A
Basic Research Questions
Q. What are the foundational methodologies for isolating and characterizing Ascorbigen A in plant matrices?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/water mixtures) followed by chromatographic purification (HPLC or TLC). Structural characterization employs NMR spectroscopy (¹H/¹³C) and mass spectrometry (LC-MS/MS) to confirm molecular weight and functional groups. For plant samples, freeze-drying and homogenization precede extraction to preserve labile compounds. Include controls like spiked samples to validate recovery rates .
Q. Which in vitro models are optimal for preliminary screening of this compound’s antioxidant activity?
- Methodological Answer : Common assays include DPPH radical scavenging, FRAP, and ORAC. Use cell lines like HepG2 or Caco-2 to assess intracellular ROS reduction. Standardize protocols with positive controls (e.g., ascorbic acid) and triplicate measurements to ensure reproducibility. Normalize results to protein content or cell count to mitigate variability .
Advanced Research Questions
Q. How can researchers design dose-response studies to evaluate this compound’s dual pro-oxidant and antioxidant effects?
- Methodological Answer : Employ a tiered approach:
- Low-dose range (1–50 µM): Assess antioxidant capacity via Nrf2 pathway activation (qPCR for HO-1, NQO1).
- High-dose range (100–500 µM): Measure pro-oxidant markers (e.g., 8-OHdG for DNA oxidation, lipid peroxidation assays).
- Use factorial ANOVA to analyze interactions between dose, time, and cell type. Include ROS scavengers (e.g., NAC) as mechanistic controls .
Q. What statistical approaches resolve contradictions in reported pharmacokinetic data for this compound?
- Methodological Answer : Conduct a meta-analysis of existing studies, weighting data by sample size and methodology quality (e.g., Cochrane Risk of Bias Tool). Use mixed-effects models to account for interspecies variability (rodent vs. human hepatocytes) and route-specific bioavailability (oral vs. intravenous). Validate findings with in silico pharmacokinetic simulations (e.g., GastroPlus®) .
Q. How to optimize LC-MS/MS parameters for quantifying this compound in heterogeneous biological samples?
- Methodological Answer :
- Ionization: Use ESI-positive mode with optimized cone voltage (30–50 V) for [M+H]+ ion detection.
- Chromatography: A C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in water/acetonitrile) improves peak resolution.
- Validation: Assess matrix effects via post-column infusion and calibrate with deuterated internal standards (e.g., this compound-d3) .
Methodological Considerations
Q. What criteria define a robust hypothesis for studying this compound’s role in epigenetic modulation?
- Methodological Answer : Hypotheses must be falsifiable and specific (e.g., “this compound inhibits DNMT1 activity in HCT116 cells via SAM competitive binding”). Ground the hypothesis in prior findings (e.g., structural analogs like sulforaphane) and pre-test using molecular docking simulations. Validate with ChIP-seq or methylation-specific PCR .
Q. How to ensure reproducibility in this compound’s cytotoxicity assays across laboratories?
- Methodological Answer : Adopt standardized protocols (e.g., ISO 10993-5 for biocompatibility testing). Report detailed conditions:
- Cell passage number, serum concentration, and incubation time.
- Batch-specific compound purity (HPLC ≥98%).
- Share raw data via repositories like Zenodo to enable cross-validation .
Data Synthesis & Reporting
Q. What frameworks integrate multi-omics data to elucidate this compound’s mechanisms of action?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (SWATH-MS), and metabolomics (untargeted LC-MS) using pathway enrichment tools (IPA, MetaboAnalyst). Apply systems biology models (e.g., WGCNA) to identify hub genes/proteins. Triangulate findings with siRNA knockdown experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
